molecular formula C13H12O6S B587823 Demethyl Naproxen Sulfate CAS No. 1246819-61-3

Demethyl Naproxen Sulfate

Cat. No.: B587823
CAS No.: 1246819-61-3
M. Wt: 296.293
InChI Key: GOGMUYHLFAZNCI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Demethyl Naproxen Sulfate involves the sulfonation of 2-(6-methoxynaphthalen-2-yl)acetic acid. The reaction typically requires a sulfonating agent such as sulfur trioxide or chlorosulfonic acid under controlled temperature conditions . The reaction is carried out in an inert atmosphere to prevent any side reactions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same sulfonation reaction but is optimized for large-scale production by controlling the flow rates, temperature, and pressure .

Chemical Reactions Analysis

Types of Reactions

Demethyl Naproxen Sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Demethyl Naproxen Sulfate is unique in its role as an intermediate in the synthesis of Naproxen. Unlike other NSAIDs, it is not used directly for therapeutic purposes but is crucial in the production and quality control of Naproxen .

Biological Activity

Demethyl Naproxen Sulfate (DMNS) is a derivative of the widely used nonsteroidal anti-inflammatory drug (NSAID) naproxen. Understanding its biological activity is crucial for assessing its therapeutic potential and environmental impact. This article synthesizes findings from various studies to provide a comprehensive overview of DMNS's biological properties, including its metabolic pathways, interactions with sulfotransferase enzymes, and implications for wastewater treatment.

1. Overview of this compound

DMNS is primarily formed through the metabolic processes of naproxen. The compound is notable for its analgesic and anti-inflammatory properties, similar to its parent compound. Studies indicate that DMNS represents a significant portion of the metabolites excreted in human urine, accounting for approximately 66-92% of naproxen metabolites .

2.1 Metabolic Pathways

Naproxen undergoes extensive Phase I and Phase II metabolism, where it is demethylated to form DMNS. This process involves cytochrome P450 enzymes (CYPs), particularly CYP 1A2, 2C8, and 2C9 . Following demethylation, DMNS can be further conjugated via sulfation and glucuronidation.

2.2 Sulfation Mechanism

The sulfation of DMNS is primarily mediated by human cytosolic sulfotransferases (SULTs). Research has demonstrated that DMNS is a substrate for several SULT isoforms, particularly SULT1A1, SULT1B1, and SULT1E1. The kinetic parameters for the sulfation of DMNS reveal that the apparent KmK_m values are significantly higher than those for other substrates like α- and β-naphthol, indicating lower affinity but notable activity at higher concentrations .

SULT Isoform KmK_m (µM) Activity
SULT1A184High
SULT1B1690Moderate
SULT1E1341Moderate

3.1 Anti-inflammatory Properties

DMNS retains anti-inflammatory properties akin to naproxen. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation pathways . This inhibition leads to reduced production of prostaglandins, contributing to its analgesic effects.

3.2 Environmental Impact

Recent research highlights the impact of DMNS on biological nutrient removal processes in wastewater treatment systems. At concentrations exceeding 0.5 mg/L, DMNS adversely affects nitrogen removal efficiency by inhibiting nitrification processes . High concentrations also reduce phosphate release during anaerobic conditions, suggesting a decrease in microbial activity essential for nutrient cycling.

Case Study 1: Inhibition of Enzymatic Activity

A study assessed the impact of varying concentrations of DMNS on key enzymes involved in biological denitrification and phosphorus removal. Results indicated that increased DMNS concentrations led to a significant decline in enzymatic activity, thereby impairing nutrient removal efficiency in wastewater treatment systems .

Case Study 2: Cancer Cell Line Studies

In vitro studies have evaluated the effects of NO-releasing derivatives of naproxen on cancer cell lines. While not directly studying DMNS, these findings suggest that modifications to the naproxen structure can enhance anti-cancer properties through increased apoptosis and cell cycle arrest .

5. Conclusion

This compound exhibits significant biological activity with implications for both therapeutic use and environmental health. Its metabolism through sulfation reveals important interactions with human sulfotransferases, influencing its pharmacokinetics and efficacy as an anti-inflammatory agent. Furthermore, its impact on wastewater treatment processes underscores the need for careful monitoring of pharmaceutical residues in environmental settings.

Properties

IUPAC Name

sulfo 2-(6-methoxynaphthalen-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O6S/c1-18-12-5-4-10-6-9(2-3-11(10)8-12)7-13(14)19-20(15,16)17/h2-6,8H,7H2,1H3,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGMUYHLFAZNCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747476
Record name (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1246819-61-3
Record name (6-Methoxynaphthalen-2-yl)acetyl hydrogen sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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